(R)-3-(Methylsulfonyl)piperidine
Overview
Description
“®-3-(Methylsulfonyl)piperidine” is a derivative of piperidine . Piperidine is a versatile organic compound that plays an integral role in numerous chemical reactions and industrial processes. It is an organic compound classified under the family of heterocyclic amines .
Synthesis Analysis
The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Molecular Structure Analysis
Piperidine’s structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom, often symbolized as (CH2)5NH . The conformational behavior of most types of piperidine-related compounds has been clarified .Chemical Reactions Analysis
Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It acts as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .Scientific Research Applications
Enantiomeric Separation in Pharmacology : A study on MK-0677, a growth hormone secretagogue, highlights the importance of (R)-3-(Methylsulfonyl)piperidine in enantiomeric separation, which is critical for drug purity and efficacy (Zhou, Trubig, Dovletoglou, & Locke, 1997).
Histamine-3 Receptor Antagonists : Research into 4-alkoxy-[1'-cyclobutyl-spiro(3,4-dihydrobenzopyran-2,4'-piperidine)] analogues as histamine-3 receptor antagonists identified compounds with excellent affinities and pharmacokinetic properties, indicating potential applications in neurology and pharmacology (Becknell et al., 2012).
Liquid Chromatography Applications : The simultaneous enantioseparation of a basic API compound and its neutral intermediate using reversed phase and normal phase liquid chromatography demonstrates the utility of this compound in analytical chemistry (Zhou, Antonucci, Biba, Gong, & Ge, 2010).
Phospholipase A2 Inhibitors : A study on 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides explored their potential as membrane-bound phospholipase A2 inhibitors, indicating therapeutic potential in cardiovascular diseases (Oinuma et al., 1991).
Functionalized Piperidines Synthesis : Research into the conversion of 1,3-Dicarbonyl compounds to functionalized piperidines showcases the role of this compound in organic synthesis and drug design (Khan, Parvin, & Choudhury, 2008).
Growth Hormone Secretagogue Analysis : Analysis of the ESI/MS and MSn data of a growth hormone secretagogue, where this compound is a key component, reveals important information for novel drug analysis (Qin, 2002).
Antibacterial Agents in Agriculture : The synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against tomato plant pathogens demonstrate potential applications in agricultural chemistry (Vinaya et al., 2009).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, such as the compound , often target the cholinergic system . This system plays a crucial role in the functioning of the central nervous system (CNS), and its activity is associated with cognitive functions .
Mode of Action
Piperidine derivatives are known to interact with their targets in the cns to bring about changes in the cholinergic system . They often work by inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are responsible for breaking down acetylcholine (ACh), a neurotransmitter. By inhibiting these enzymes, piperidine derivatives increase the concentration of ACh, thereby enhancing cholinergic function .
Biochemical Pathways
The downstream effects of these changes could include alterations in neural signaling and cognitive function .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally studied using noncompartmental analysis (nca), a method used to estimate the key pharmacokinetic parameters of a drug .
Result of Action
This could potentially lead to improvements in cognitive function .
Safety and Hazards
As with many chemical compounds, handling Piperidine requires adherence to specific safety measures. It is a corrosive substance and can cause severe burns and eye damage. In case of skin or eye contact, immediate medical attention is necessary. Additionally, the vapors of Piperidine can cause respiratory irritation .
Future Directions
There is continued interest in developing cascade processes for the synthesis of key chiral building blocks and bioactive natural products (or analogues) . Piperidine finds applications across a broad spectrum of industries. One of its major uses is as a building block in the synthesis of pharmaceuticals .
Biochemical Analysis
Biochemical Properties
®-3-(Methylsulfonyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of ®-3-(Methylsulfonyl)piperidine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, ®-3-(Methylsulfonyl)piperidine has been shown to induce apoptosis by affecting the mitochondrial pathway and increasing the levels of cytochrome c in the cytosol . Additionally, it can alter the lipid composition of cellular membranes, which impacts cell morphology and adhesion.
Molecular Mechanism
At the molecular level, ®-3-(Methylsulfonyl)piperidine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways and gene expression . The compound’s ability to modulate enzyme activity is crucial for its role in biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of ®-3-(Methylsulfonyl)piperidine over time are important factors in laboratory settings. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for prolonged experimental observations . Its effects on cellular function can change over time, with long-term exposure leading to alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of ®-3-(Methylsulfonyl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
®-3-(Methylsulfonyl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body . The compound’s metabolism can affect the levels of various metabolites, influencing metabolic flux and overall cellular function.
Transport and Distribution
The transport and distribution of ®-3-(Methylsulfonyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
®-3-(Methylsulfonyl)piperidine is localized in specific subcellular compartments, which can affect its activity and function. For instance, it may be directed to the mitochondria or nucleus through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and biochemical reactions.
properties
IUPAC Name |
(3R)-3-methylsulfonylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJLJPZGBKCUKM-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300665 | |
Record name | (3R)-3-(Methylsulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1234576-83-0 | |
Record name | (3R)-3-(Methylsulfonyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234576-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-(Methylsulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801300665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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